molecular formula C10H13BFNO2 B1455254 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine CAS No. 1287752-87-7

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine

Cat. No. B1455254
M. Wt: 209.03 g/mol
InChI Key: BOIUONXXHGWEDN-UHFFFAOYSA-N
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Description

The compound “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine” is a boronic acid derivative, which are commonly used in organic synthesis, particularly in Suzuki coupling reactions . Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine” would likely involve a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to a boron atom, which is itself part of a borinan ring system .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine” would depend on its specific molecular structure. Boronic acids are typically solid at room temperature and are generally stable under normal conditions .

Scientific Research Applications

Chemical Synthesis and Modification

"3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine" is involved in the synthesis and modification of various chemical compounds. For instance, it has been implicated in the synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates, which have demonstrated moderate antimicrobial activity in assays. These compounds are synthesized through a two-step process involving the preparation of intermediate monochlorides followed by reaction with various amino acid esters in the presence of triethylamine (Babu et al., 2008).

Material Science and Engineering

In material science, this compound is utilized in the development of novel materials with specific applications. For instance, the synthesis of fluorinated pyridines, including those derived from 3-aminopyridines, has been reported. These compounds are processed by reactions like the Balz-Schiemann reaction, which yield fluorinated pyridines in good yields, and are further converted into other compounds like enoxacin, an antibacterial agent (Matsumoto et al., 1984).

Agricultural Chemistry

In the agricultural sector, there is research indicating the use of compounds related to "3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine" in the formulation of herbicides. For example, 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one compounds, containing fluorine, have shown excellent herbicidal activities against a variety of plants in post-emergence treatments. The type and position of the fluorine-containing group on the benzene ring play a crucial role in determining the herbicidal activity of these compounds (Wang et al., 2012).

Safety And Hazards

Like all chemicals, “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine” should be handled with care. Boronic acids can be irritants and may pose health risks if improperly handled .

properties

IUPAC Name

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO2/c1-10(2)6-14-11(15-7-10)8-4-3-5-13-9(8)12/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIUONXXHGWEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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